5-Ethyl-2-isobutoxyphenol

Description

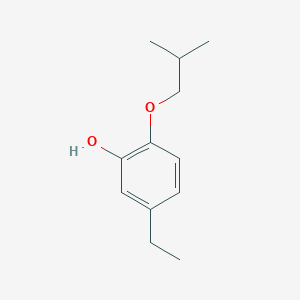

5-Ethyl-2-isobutoxyphenol is an organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and an isobutoxy group attached to the phenol ring. It is used in various chemical and industrial applications due to its distinctive properties.

Properties

IUPAC Name |

5-ethyl-2-(2-methylpropoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h5-7,9,13H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENVXFAOWUKBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-isobutoxyphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group. The isobutoxy group can be introduced through an etherification reaction, where phenol reacts with isobutyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity. The final product is typically purified through distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

5-Ethyl-2-isobutoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-isobutoxyphenol involves its interaction with biological molecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The compound may also interact with cell membranes, affecting their permeability and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Phenol: The simplest phenol, lacking the ethyl and isobutoxy groups.

2-Ethylphenol: Similar structure but lacks the isobutoxy group.

4-Isobutoxyphenol: Similar structure but lacks the ethyl group.

Uniqueness: 5-Ethyl-2-isobutoxyphenol is unique due to the presence of both ethyl and isobutoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications where these properties are advantageous.

Biological Activity

5-Ethyl-2-isobutoxyphenol is a compound that has garnered interest in scientific research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group and an isobutoxy group attached to a phenolic structure. Its molecular formula is , and it has a molecular weight of 192.26 g/mol. The compound's unique structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its hydroxyl group, which can form hydrogen bonds with proteins and enzymes. This interaction may alter the function of these biological molecules, potentially affecting various cellular processes. Additionally, the compound may influence cell membrane permeability, impacting cellular signaling pathways and overall cell function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of growth.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's effectiveness against these pathogens suggests potential applications in developing antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The compound showed a significant ability to scavenge free radicals.

Table 2: Antioxidant Activity Assay Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 1000 | 85% |

| 500 | 75% |

| 250 | 60% |

These results indicate that the compound has considerable potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases .

Study on Analgesic Effects

In a study evaluating the analgesic effects of various phenolic compounds, including this compound, researchers utilized an acetic acid-induced writhing model in mice. The results indicated that the compound significantly reduced pain responses compared to control groups.

Table 3: Analgesic Activity in Mice

| Treatment | Writhing Response (No. of Writhes) |

|---|---|

| Control | 30 ± 5 |

| Aspirin (Standard) | 10 ± 3 |

| This compound (100 mg/kg) | 15 ± 4 |

This study highlights the potential for developing pain-relief medications based on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.